molecular formula C22H20Cl2N4O2 B11058174 1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

1-Amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B11058174
M. Wt: 443.3 g/mol
InChI Key: FEEPHGRPKJSATG-UHFFFAOYSA-N
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Description

1-AMINO-10-(3,4-DICHLOROPHENYL)-3-METHOXY-7,7-DIMETHYL-9-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-AMINO-10-(3,4-DICHLOROPHENYL)-3-METHOXY-7,7-DIMETHYL-9-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE involves multiple steps. One common synthetic route includes the reaction of 4-amino-3-(4-phenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with active methylene group-containing compounds or different aliphatic ketones in the presence of a base such as KOH . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amino and methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-AMINO-10-(3,4-DICHLOROPHENYL)-3-METHOXY-7,7-DIMETHYL-9-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridines and 1,8-naphthyridines. These compounds share a similar fused-ring structure but differ in the position of nitrogen atoms and substituents. The uniqueness of 1-AMINO-10-(3,4-DICHLOROPHENYL)-3-METHOXY-7,7-DIMETHYL-9-OXO-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE lies in its specific substituents, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C22H20Cl2N4O2

Molecular Weight

443.3 g/mol

IUPAC Name

1-amino-10-(3,4-dichlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,8,10-tetrahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

InChI

InChI=1S/C22H20Cl2N4O2/c1-22(2)7-14-17(15(29)8-22)16(10-4-5-12(23)13(24)6-10)18-19(27-14)11(9-25)21(30-3)28-20(18)26/h4-6,16,27H,7-8H2,1-3H3,(H2,26,28)

InChI Key

FEEPHGRPKJSATG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N=C(C(=C3N2)C#N)OC)N)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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